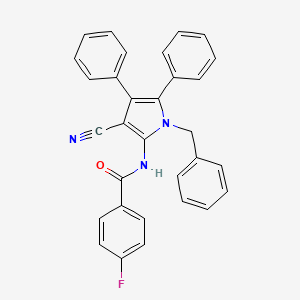

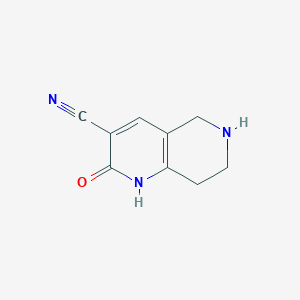

N-(1-benzyl-3-cyano-4,5-diphenyl-1H-pyrrol-2-yl)-4-fluorobenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Pyrrole derivatives, such as the one you mentioned, have been of interest in pharmaceutical research due to their wide range of biological activities . They have been studied for their antimicrobial, antiviral, anti-inflammatory, analgesic, antitumor, antihyperlipidemic, anticonvulsant, and antihyperglycemic properties .

Scientific Research Applications

Antimicrobial Activity

Research highlights the synthesis of fluorobenzamides, including structures similar to N-(1-benzyl-3-cyano-4,5-diphenyl-1H-pyrrol-2-yl)-4-fluorobenzamide, which have shown promising antimicrobial analogs. The presence of a fluorine atom in the benzoyl group enhances antimicrobial activity against both gram-positive and gram-negative bacteria, as well as fungi. Compounds with fluorobenzamide structures have been found most active against bacterial strains such as Staphylococcus aureus and Escherichia coli, and fungal strains like Candida albicans, showing significant minimum inhibitory concentrations (MICs) (Desai, Rajpara, & Joshi, 2013).

Optical and Nonlinear Optical Properties

Fluorinated benzamides have been explored for their optical properties, particularly in the context of nonlinear optical (NLO) materials. Studies on compounds like N,N-diphenylbenzamide and its fluorinated analogs reveal these materials' potential for optical applications due to their transmission in the visible region and second harmonic generation (SHG) efficiency. These findings indicate the utility of fluorobenzamides in developing NLO materials with applications in photonic and optoelectronic devices (Lakshmi et al., 2018).

Molecular Interactions and Synthesis

The synthesis pathways and molecular interactions of fluorobenzamides have been extensively studied, showcasing their versatility in creating various bioactive compounds. For instance, the synthesis of fluorinated benzamide neuroleptics demonstrates the potential of these compounds in medical imaging, particularly in positron emission tomography (PET) imaging of sigma receptors. This application is crucial for understanding and diagnosing neurological disorders (Mukherjee, 1991). Moreover, the interaction of fluorobenzamides with sigma receptors, as evidenced by compounds like NE-100, highlights the relevance of these structures in studying cognitive dysfunction and potentially developing therapeutic agents (Ogawa, Okuyama, Araki, & Otomo, 1994).

Future Directions

Properties

IUPAC Name |

N-(1-benzyl-3-cyano-4,5-diphenylpyrrol-2-yl)-4-fluorobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H22FN3O/c32-26-18-16-25(17-19-26)31(36)34-30-27(20-33)28(23-12-6-2-7-13-23)29(24-14-8-3-9-15-24)35(30)21-22-10-4-1-5-11-22/h1-19H,21H2,(H,34,36) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUJUCIJDWONONK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C(=C(C(=C2NC(=O)C3=CC=C(C=C3)F)C#N)C4=CC=CC=C4)C5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H22FN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

471.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(3-CHLORO-4-METHOXYPHENYL)CARBAMOYL]METHYL 5-METHYLTHIOPHENE-2-CARBOXYLATE](/img/structure/B2882721.png)

![methyl 2-[(2Z)-6-methoxy-2-[(2-phenoxyacetyl)imino]-2,3-dihydro-1,3-benzothiazol-3-yl]acetate](/img/structure/B2882723.png)

![N-[(1R)-1-(2-Propan-2-yloxyphenyl)ethyl]prop-2-enamide](/img/structure/B2882733.png)

![2-ethoxy-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)nicotinamide](/img/structure/B2882735.png)

![N-(2,4-dimethylphenyl)-2-{[5-(3-methoxyphenyl)-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl]sulfanyl}acetamide](/img/structure/B2882736.png)

![2-methyl-4H-furo[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B2882737.png)